molecular formula C6H5FIN B1304776 5-Fluoro-2-iodoaniline CAS No. 255724-71-1

5-Fluoro-2-iodoaniline

Cat. No.: B1304776
CAS No.: 255724-71-1
M. Wt: 237.01 g/mol
InChI Key: UCPDOOZBROQHME-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodoaniline, also known as 5-Fluoro-2-iodobenzenamine, is an organic compound with the molecular formula C6H5FIN. It is characterized by the presence of both fluorine and iodine atoms attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the iodination of 5-fluoroaniline using iodine and an oxidizing agent such as sodium nitrite in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-iodoaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, aminobenzenes, and complex aromatic compounds. The specific products depend on the nature of the reagents and reaction conditions used .

Scientific Research Applications

5-Fluoro-2-iodoaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodoaniline involves its interaction with various molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes and lead to desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodoaniline
  • 4-Fluoro-2-iodoaniline
  • 3-Fluoro-4-iodoaniline
  • 2-Fluoro-5-iodoaniline

Uniqueness

5-Fluoro-2-iodoaniline is unique due to the specific positioning of the fluorine and iodine atoms on the aniline ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

5-fluoro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPDOOZBROQHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379065
Record name 5-Fluoro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255724-71-1
Record name 5-Fluoro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 255724-71-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-fluoro-2-iodoaniline in the synthesis of the antitumor compounds described in the research?

A1: this compound serves as a crucial building block in the multi-step synthesis of 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones. [] It first reacts with various arylsulfonyl chlorides to form sulfonamides. These sulfonamides then undergo Sonogashira coupling reactions with 4-ethynyl-4-hydroxycyclohexa-2,5-dien-1-one, followed by cyclization to yield the final antitumor compounds. Essentially, the this compound provides the structural backbone for the indole moiety present in the final compounds.

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